N-Benzyl Substitution Confers Differential Biological Activity Relative to N-Phenyl and N-Methyl Analogs
The 8-phenyl analog of this compound class (8-phenyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid) exhibits measurable inhibitory activity against human cytoplasmic protein tyrosine phosphatases, with IC50 values of 4.0 μM against PTPA at pH 7.0 and 4.5 μM against PTPB at pH 5.0 [1]. This establishes a baseline activity profile for the 8-aryl substituted 1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold. The target compound (8-benzyl) introduces an additional methylene spacer between the aryl ring and the piperidine nitrogen, which modifies both basicity (pKa) and conformational flexibility relative to the 8-phenyl comparator [2]. The N-benzyl substitution pattern is specifically cited in the foundational patent US4587250A covering thiazaspirane derivatives as medicaments [2].
| Evidence Dimension | Enzyme inhibition (protein tyrosine phosphatase) |
|---|---|
| Target Compound Data | Quantitative IC50 data not reported in accessible literature for the 8-benzyl derivative |
| Comparator Or Baseline | 8-Phenyl analog: IC50 = 4.0 μM (PTPA, pH 7.0); IC50 = 4.5 μM (PTPB, pH 5.0) |
| Quantified Difference | Not quantified; scaffold activity baseline established at low micromolar range |
| Conditions | In vitro enzyme inhibition assay; human cytoplasmic protein tyrosine phosphatases A and B |
Why This Matters
The scaffold demonstrates measurable biological activity, and the N-benzyl substitution is structurally distinct from N-phenyl and N-alkyl analogs in ways that predictably alter target engagement and physicochemical properties relevant to lead optimization.
- [1] BindingDB Entry 50039285. IC50 values for 8-phenyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (BDBM50326562) against human PTPA and PTPB. View Source
- [2] US4587250A. Thiazaspirane derivatives, process for their preparation, and medicaments. Claims encompass N-benzyl substituted thiazaspirane carboxylic acids. View Source
